Human OTR Binding Affinity: Direct Head-to-Head Comparison Across the Four Tic7-Modified Congeners in a Single Assay System
In the same radioligand displacement assay ([³H]OT on hOTR expressed in HEK cells), [Mpa1, L-Tic7]OT (IC₅₀ = 103 nM) exhibits a 3.7-fold higher affinity than its D-Tic7 epimer [Mpa1, D-Tic7]OT (IC₅₀ = 380 nM) and a 7.1-fold higher affinity than the non-deaminated [D-Tic7]OT (IC₅₀ = 730 nM). Compared with the non-deaminated L-Tic7 analogue [L-Tic7]OT (IC₅₀ = 130 nM), the Mpa1 modification alone confers a 1.26-fold affinity gain [1]. These four values were generated within a single experimental series, eliminating inter-laboratory variability [2].
| Evidence Dimension | Binding affinity (IC₅₀) for human oxytocin receptor |
|---|---|
| Target Compound Data | [Mpa1, L-Tic7]OT: IC₅₀ = 103 nM |
| Comparator Or Baseline | [Mpa1, D-Tic7]OT: IC₅₀ = 380 nM; [L-Tic7]OT: IC₅₀ = 130 nM; [D-Tic7]OT: IC₅₀ = 730 nM |
| Quantified Difference | 3.7-fold vs [Mpa1, D-Tic7]OT; 1.26-fold vs [L-Tic7]OT; 7.1-fold vs [D-Tic7]OT |
| Conditions | Displacement of [³H]oxytocin from human OTR expressed in HEK cells; all four compounds tested in the same assay series |
Why This Matters
Procurement decisions between [Mpa1, L-Tic7]OT and its D-Tic7 epimer directly affect the ligand concentration required to achieve equivalent receptor occupancy in competition binding studies, with the D-epimer requiring ~3.7× more material for comparable coverage.
- [1] Spyranti Z, Fragiadaki M, Magafa V, Borovickova L, Spyroulias GA, Cordopatis P, Slaninova J. In position 7 l- and d-Tic-substituted oxytocin and deamino oxytocin: NMR study and conformational insights. Amino Acids. 2010;39(2):539–548. doi:10.1007/s00726-009-0470-1. View Source
- [2] BindingDB entries: BDBM50205992 ([Mpa1, L-Tic7]OT, IC₅₀ = 103 nM); BDBM50205991 ([Mpa1, D-Tic7]OT, IC₅₀ = 380 nM); BDBM50205996 ([L-Tic7]OT, IC₅₀ = 130 nM); BDBM50205985 ([D-Tic7]OT, IC₅₀ = 730 nM). All assayed by displacement of [³H]OT from human OTR in HEK cells. Accessed via bindingdb.org. View Source
